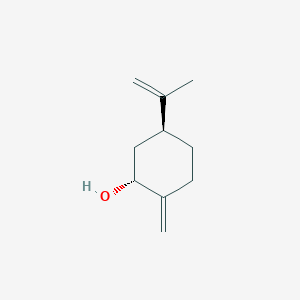

cis-p-Mentha-1(7),8-dien-2-ol

Vue d'ensemble

Description

“Cis-p-Mentha-1(7),8-dien-2-ol” is an organic compound with the molecular formula C10H16O and a molecular weight of 152.2334 . It is also known by other names such as “cis-p-Mentha-1(7),8-diene-2-ol”, “cis-1(7),8-p-Menthadien-2-ol”, “2R,4R-p-Mentha-1(7),8-dien-2-ol”, “cis-para-Mentha-1(7), 8-dien-2-ol”, and "cis-Mentha-1(7),8-dien-2-ol" .

Molecular Structure Analysis

The IUPAC Standard InChI for “this compound” is InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10-/m0/s1 . The 3D structure of the molecule can be viewed using Java or Javascript .

Applications De Recherche Scientifique

Antimicrobial Potential

Research has shown that essential oils containing cis-p-Mentha-1(7),8-dien-2-ol possess significant antimicrobial properties. For example, a study by Seibert et al. (2019) demonstrated that nanostructured systems containing Cymbopogon densiflorus leaf essential oil, which includes this compound as a major constituent, have improved antimicrobial activity against a range of microorganisms. This indicates potential applications in developing new antimicrobial agents (Seibert et al., 2019).

Antibacterial Activity

A study on the essential oil from Cymbopogon giganteus found that this compound, as a major component, contributed to the oil's broad-spectrum antibacterial activity. This suggests its use in antibacterial formulations, especially for treating infections caused by pathogenic bacteria (Jirovetz et al., 2007).

Corrosion Inhibition

This compound has also been studied in the context of corrosion inhibition. Kharchouf et al. (2014) found that compounds derived from this compound demonstrated significant inhibition of steel corrosion in acidic environments. This highlights its potential application in industrial settings for protecting metal surfaces (Kharchouf et al., 2014).

Pheromone Component in Insect Behavior

An interesting application of this compound is in the field of entomology. Collignon et al. (2019) identified this compound as a pheromone component in the longhorned beetle Paranoplium gracile. This suggests its potential use in pest control strategies or in studies related to insect behavior (Collignon et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

(1R,5S)-2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3/t9-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVTXOFNJFHXOK-VHSXEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CCC(=C)[C@@H](C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423894 | |

| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-59-7 | |

| Record name | cis-p-Mentha-1(7),8-dien-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

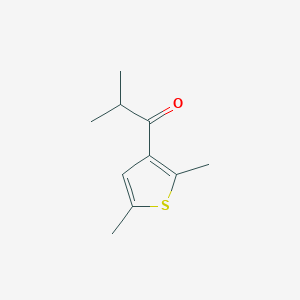

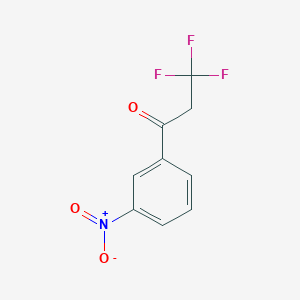

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

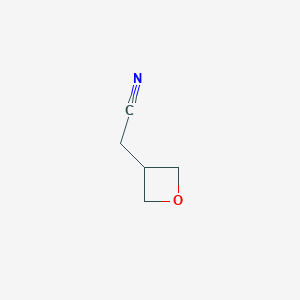

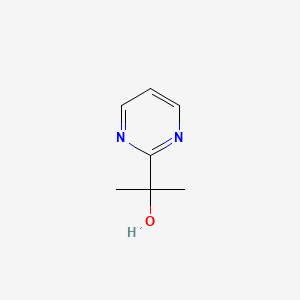

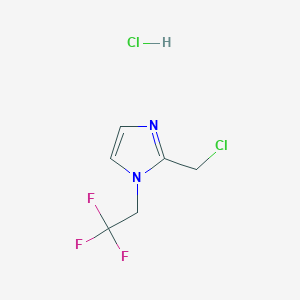

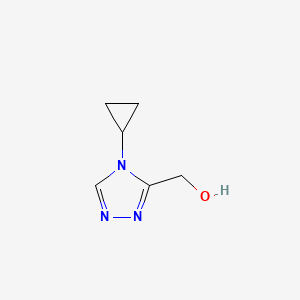

Feasible Synthetic Routes

Q1: What is the primary source of cis-p-Mentha-1(7),8-dien-2-ol, and what other compounds are often found alongside it?

A1: this compound is frequently identified in essential oils derived from plants belonging to the Cymbopogon genus. Studies have shown its presence in Cymbopogon densiflorus [, ], Cymbopogon martini [], Cymbopogon giganteus [, , ], and Cymbopogon schoenanthus []. Notably, this compound is often found alongside other monoterpenes like trans-p-mentha-2,8-dien-1-ol, trans-p-mentha-1(7),8-dien-2-ol, limonene, and cis-p-mentha-2,8-dien-1-ol, with the specific composition varying depending on the plant species, part used, and extraction method [, , , , ].

Q2: Research indicates that this compound contributes to the antimicrobial activity of certain essential oils. Can you elaborate on this finding?

A2: Studies have indeed demonstrated that this compound, along with other monoterpene alcohols, significantly contributes to the antimicrobial properties exhibited by specific essential oils. For instance, essential oil from Cymbopogon martini, rich in this compound, displayed potent activity against both Gram-positive and Gram-negative bacteria []. Similarly, Cymbopogon giganteus essential oil, containing a significant amount of this compound, showed promising antimicrobial effects against a range of microorganisms [].

Q3: How does the chemical structure of this compound relate to its potential biological activities?

A3: While the exact mechanisms of action are still under investigation, the presence of the hydroxyl group and the double bonds in the this compound structure are likely key factors contributing to its biological activities. These structural features can potentially interact with bacterial cell membranes, affecting their permeability and integrity [, ]. Further research is needed to fully elucidate the structure-activity relationships and pinpoint the precise molecular targets of this compound.

Q4: Are there any studies exploring the potential of this compound beyond its antimicrobial properties?

A4: While antimicrobial activity has been a primary focus, research suggests that this compound may possess other bioactivities. In silico analysis of Cymbopogon densiflorus essential oil, rich in this compound, indicated potential antitumor activity through various mechanisms, including caspase 8 stimulation and TP53 gene expression modulation []. These preliminary findings warrant further investigation to explore the full therapeutic potential of this compound.

Q5: What analytical techniques are commonly employed to identify and quantify this compound in complex mixtures like essential oils?

A5: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely used to analyze and quantify this compound in essential oils [, , , , , , ]. This technique allows for the separation of individual components based on their volatility, followed by identification and quantification based on their mass spectra.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride](/img/structure/B3377815.png)